2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 667412-99-9
VCID: VC4946501
InChI: InChI=1S/C17H21N3OS/c1-4-17(2,3)11-5-6-12-13(10-19)16(22-14(12)9-11)20-15(21)7-8-18/h11H,4-7,9H2,1-3H3,(H,20,21)
SMILES: CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N
Molecular Formula: C17H21N3OS
Molecular Weight: 315.44

2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide

CAS No.: 667412-99-9

Cat. No.: VC4946501

Molecular Formula: C17H21N3OS

Molecular Weight: 315.44

* For research use only. Not for human or veterinary use.

2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide - 667412-99-9

Specification

CAS No. 667412-99-9
Molecular Formula C17H21N3OS
Molecular Weight 315.44
IUPAC Name 2-cyano-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Standard InChI InChI=1S/C17H21N3OS/c1-4-17(2,3)11-5-6-12-13(10-19)16(22-14(12)9-11)20-15(21)7-8-18/h11H,4-7,9H2,1-3H3,(H,20,21)
Standard InChI Key DGYFNAYHESBGPF-UHFFFAOYSA-N
SMILES CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound’s IUPAC name, 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide, reflects its substitution pattern: a benzothiophene ring system fused to a cyclohexene moiety (4,5,6,7-tetrahydro), substituted at positions 2 and 3 with cyano groups and at position 6 with a 1,1-dimethylpropyl (tert-amyl) chain. Alternative names include:

SynonymSource
N-(6-tert-amyl-3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-cyanoacetamideChemBK
2-Cyano-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamideVWR
IVK/8172421CymitQuimica

Molecular and Structural Data

The molecular formula C₁₇H₂₁N₃OS corresponds to a molar mass of 315.44 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number667412-99-9
ChemSpider ID256073 (related analog)
Hazard ClassificationIRRITANT

Structural Elucidation and Functional Groups

Core Benzothiophene Framework

The 4,5,6,7-tetrahydro-1-benzothiophene moiety consists of a benzannulated thiophene ring system partially saturated to form a cyclohexene ring. This saturation reduces aromaticity compared to fully conjugated thiophenes, potentially enhancing solubility and altering electronic properties .

Substituent Analysis

  • Position 2: A cyano group (–C≡N) and an acetamide group (–NHCOCH₂CN) are attached. The acetamide’s methylene bridge links to a second cyano group, creating a β-cyanoacetamide motif.

  • Position 3: A second cyano group enhances electron-withdrawing effects, polarizing the thiophene ring.

  • Position 6: A 1,1-dimethylpropyl (tert-amyl) group introduces steric bulk and lipophilicity, likely influencing membrane permeability in biological systems .

Spectroscopic Signatures

While experimental NMR or IR data are absent in available sources, analogous compounds exhibit characteristic signals:

  • Cyano groups: Strong IR absorption near 2200–2250 cm⁻¹.

  • Amide protons: ¹H NMR resonances at δ 6.5–8.0 ppm (for –NH–) .

Synthetic Pathways and Optimization

Retrosynthetic Considerations

The compound’s synthesis likely involves sequential functionalization of a tetrahydrobenzothiophene precursor. A plausible route includes:

  • Thiophene Annulation: Cyclization of a diene with sulfur under Friedel-Crafts conditions to form the tetrahydrobenzothiophene core .

  • Cyano Group Introduction: Nitrile formation via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide .

  • Acetamide Installation: Acylation of a primary amine intermediate with chloroacetonitrile followed by cyanation .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents on the thiophene ring.

  • Steric Hindrance: The tert-amyl group may complicate reactions at position 6, necessitating bulky catalysts or high-temperature conditions .

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at 2.8 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for transmembrane transport.

  • Aqueous Solubility: Low (<1 mg/mL at 25°C) due to the hydrophobic tert-amyl group and aromatic system .

Thermal Stability

No experimental melting or boiling points are reported. Analogous acetamides decompose above 200°C, suggesting similar stability .

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